2-Cyanopiperidine-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

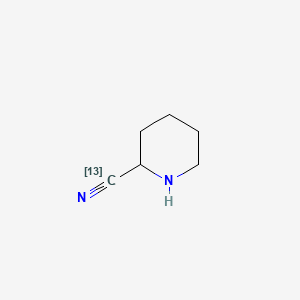

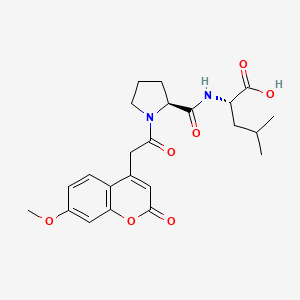

“2-Cyanopiperidine-13C” is a chemical compound with the molecular formula C6H10N2 . It has an average mass of 110.157 Da and a monoisotopic mass of 110.084396 Da . It is also known by other names such as “2-Piperidincarbonitril”, “2-Piperidinecarbonitrile”, and "piperidine-2-carbonitrile" .

Molecular Structure Analysis

The molecular structure of “2-Cyanopiperidine-13C” consists of a piperidine ring with a cyanide group attached to the second carbon . The presence of the 13C isotope in the molecule suggests that it may be used in studies involving nuclear magnetic resonance (NMR) spectroscopy or other isotope tracing experiments.

Aplicaciones Científicas De Investigación

Antibacterial Activity and Molecular Docking Studies : 2-Aminopyridine derivatives, synthesized using enaminones and related to 2-Cyanopiperidine, demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis. This suggests potential use in developing antibacterial agents (Kibou et al., 2022).

Formation Constants and Conformational Analysis : The study of carbamates in aqueous solutions of 2-Methylpiperidine (a compound structurally related to 2-Cyanopiperidine) and CO2 revealed important data for understanding chemical equilibria and conformations, which can be crucial in various chemical processes (Mcgregor et al., 2018).

Synthesis of Piperidine Alkaloids : The chemoenzymatic synthesis of (S)-2-cyanopiperidine is a key step in producing 2-substituted piperidines, useful in synthesizing a range of compounds including pipecolic acid and coniine. This demonstrates the utility of 2-Cyanopiperidine in alkaloid synthesis (Nazabadioko et al., 1998).

Study of Cyanide Complexes : Solid-state NMR studies of cyanoaurates enriched with isotopically labeled 13C,15N cyanide ligands, which are structurally related to 2-Cyanopiperidine, provided insights into structural disorder and aurophilic bonding in AuI and AuIII cyanide complexes. This research is crucial in understanding metallophilic bonding (Harris & Wasylishen, 2009).

Environmental-friendly Synthesis of Piperidin Diones : The one-pot synthesis of 3-cyanopiperidin-2,6-diones, key intermediates in drug and natural product synthesis, was developed under environmentally friendly conditions, showcasing the potential of cyanopiperidine derivatives in green chemistry (Paprocki et al., 2019).

Direcciones Futuras

The use of 13C-labeled compounds, including “2-Cyanopiperidine-13C”, is an active area of research. These compounds are particularly useful in the field of metabolic imaging, where they can provide real-time, non-invasive assessment of metabolic processes . Future research will likely focus on improving the sensitivity and specificity of these techniques, as well as expanding their applications in various fields of study.

Propiedades

IUPAC Name |

piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)[13C]#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanopiperidine-13C | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

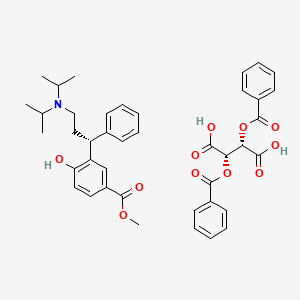

![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)